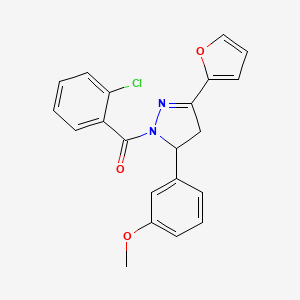
1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cells, leading to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole in lab experiments include its relatively simple synthesis method, its broad range of potential applications, and its well-characterized chemical and physical properties. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are numerous future directions for the study of 1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole. Some potential areas of research include:
1. Further investigation of its mechanism of action and potential side effects.
2. Synthesis of novel derivatives of this compound and evaluation of their biological activities.
3. Development of new applications for this compound in materials science and agrochemicals.
4. Clinical trials to evaluate its potential use in the treatment of various diseases.
In conclusion, this compound is a chemical compound with diverse potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its derivatives.
Synthesis Methods
The synthesis of 1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole involves the reaction of 2-chlorobenzoyl chloride, furan-2-carbaldehyde, 3-methoxybenzaldehyde, and hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the target compound.
Scientific Research Applications
1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent, anti-tumor agent, and anti-microbial agent. In agrochemicals, it has been studied for its herbicidal and fungicidal properties. In materials science, it has been investigated for its potential use as a building block for the synthesis of novel materials.
properties
IUPAC Name |
(2-chlorophenyl)-[5-(furan-2-yl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-26-15-7-4-6-14(12-15)19-13-18(20-10-5-11-27-20)23-24(19)21(25)16-8-2-3-9-17(16)22/h2-12,19H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVJYBIGBLHHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=NN2C(=O)C3=CC=CC=C3Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

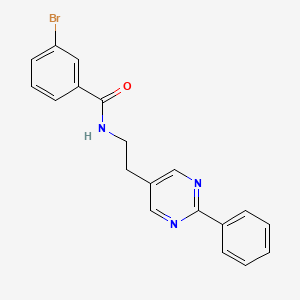
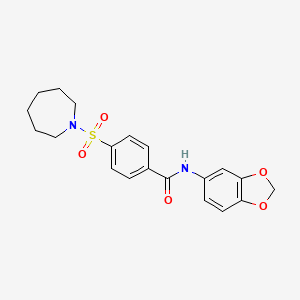
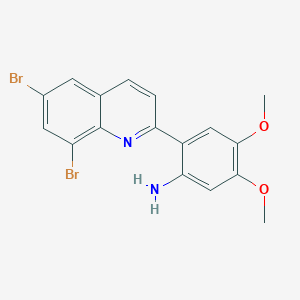

![2-(Benzylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2884176.png)

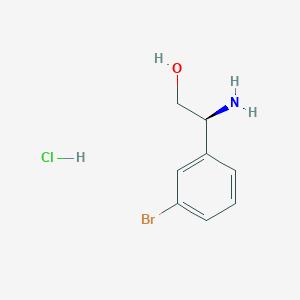
![8-[(3-Phenylpropyl)Amino]Caffeine](/img/structure/B2884181.png)

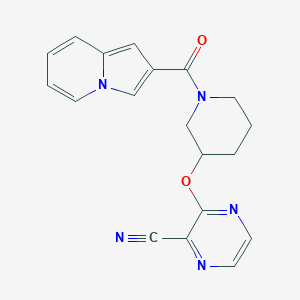
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2884188.png)
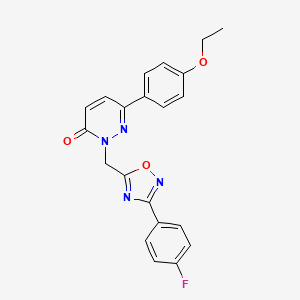
![Methyl 4-(2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate](/img/structure/B2884191.png)
